4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Overview
Description
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C11H15N·HCl. It is a derivative of tetrahydroisoquinoline, a structure commonly found in various bioactive compounds and pharmaceuticals. This compound is typically encountered as a white to yellow solid and is known for its applications in scientific research and potential therapeutic uses .
Mechanism of Action
Target of Action
The primary target of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is the Monoamine Oxidase (MAO) enzyme . This enzyme plays a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which are essential for various brain functions.
Mode of Action
The compound interacts with its target, the MAO enzyme, by inhibiting its activity This inhibition prevents the breakdown of monoamine neurotransmitters, leading to an increase in their levels in the brain
Biochemical Pathways
The inhibition of MAO leads to an increase in the levels of monoamine neurotransmitters in the brain. These neurotransmitters are involved in various biochemical pathways that regulate mood, sleep, attention, and many other neurological processes. By inhibiting MAO, this compound can potentially affect these pathways and their downstream effects .
Result of Action
The inhibition of MAO by this compound can lead to an increase in the levels of monoamine neurotransmitters in the brain. This can potentially result in various molecular and cellular effects, such as improved mood, increased alertness, and enhanced cognitive function . .
Biochemical Analysis
Biochemical Properties
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, influencing their activity and function . These interactions are often characterized by binding to active sites or allosteric sites on the enzymes, leading to either inhibition or activation of the enzyme’s activity.
Cellular Effects
The effects of this compound on cells are diverse and significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate signaling pathways that are crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of specific proteins that are essential for various cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses can result in toxicity, affecting the overall health and function of the organism.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes . These interactions can influence metabolic flux and alter the levels of specific metabolites. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . This transport can affect its localization and accumulation within different cellular compartments, influencing its overall effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important aspect of its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit its activity, depending on the cellular context and the specific functions of the targeted compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through several methods. One common approach involves the N-alkylation of benzyl amines with halo acetophenones, followed by cyclization . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding nitrone using hydrogen peroxide, catalyzed by selenium dioxide.
Reduction: The compound can be reduced to its fully hydrogenated form, decahydroisoquinoline.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and selenium dioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: Corresponding nitrone.
Reduction: Decahydroisoquinoline.
Substitution: Various N-substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several applications in scientific research:
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with similar structural features but lacking the dimethyl substitution.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with methoxy groups at positions 6 and 7, used in different pharmacological studies.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative known for its neuroprotective properties.
Uniqueness: 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups enhances its lipophilicity and may influence its binding affinity to molecular targets, making it a valuable compound in medicinal chemistry and drug development .
Properties
IUPAC Name |
4,4-dimethyl-2,3-dihydro-1H-isoquinoline;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-11(2)8-12-7-9-5-3-4-6-10(9)11;/h3-6,12H,7-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEXKZRMVZSSPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC2=CC=CC=C21)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20521469 | |
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20521469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41565-86-0 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-4,4-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41565-86-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20521469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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